molecular formula C12H7ClN2OS B5811662 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B5811662
M. Wt: 262.72 g/mol
InChI Key: BDUYPPSMABJXIZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities. The incorporation of a chlorophenyl and a thiophenyl group enhances its chemical properties, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the chlorophenyl ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s stability and electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.

    2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: The bromine substituent can lead to different reactivity patterns compared to the chlorine analog.

    2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: The presence of a methyl group instead of chlorine can influence the compound’s properties.

Uniqueness

The presence of the chlorophenyl group in 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole imparts unique chemical and biological properties, making it distinct from its analogs. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to enhanced activity in certain applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUYPPSMABJXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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